3,4-Dimethylisoquinolin-1-amine
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Overview
Description
3,4-Dimethylisoquinolin-1-amine is a heterocyclic aromatic amine with a structure that includes a benzene ring fused to a pyridine ring, substituted with methyl groups at the 3 and 4 positions and an amine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylisoquinolin-1-amine typically involves the cyclization of appropriate precursors. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes. For example, palladium-catalyzed coupling reactions followed by cyclization can be used to efficiently produce isoquinoline derivatives . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Dimethylisoquinolin-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylisoquinolin-1-amine involves its interaction with various molecular targets. It can act as an inhibitor of monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters in the brain . This mechanism is similar to that of other isoquinoline derivatives, which are known to exhibit neuroprotective and antidepressant-like activities.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Quinoline: Used as a scaffold in antimalarial drugs.
Isoquinoline: A parent compound with various biological activities.
Uniqueness: 3,4-Dimethylisoquinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can enhance its stability and modify its interaction with biological targets compared to unsubstituted isoquinoline derivatives.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3,4-dimethylisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2/c1-7-8(2)13-11(12)10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
PQEMODPCGNCSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)N)C |
Origin of Product |
United States |
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